Technical Guide: tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Technical Guide: tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, also known as 1-Boc-7-azaindole-3-carboxaldehyde, is a key heterocyclic building block in medicinal chemistry. The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure found in numerous biologically active compounds, particularly as a hinge-binding motif in various protein kinase inhibitors. The presence of a reactive aldehyde group at the 3-position, coupled with the protecting tert-butoxycarbonyl (Boc) group on the pyrrole nitrogen, makes this compound a versatile intermediate for the synthesis of diverse compound libraries for drug discovery.
This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, with a focus on its role in the development of kinase inhibitors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is presented below.
| Property | Value | Reference |
| CAS Number | 144657-66-9 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₃ | [1] |
| Molecular Weight | 246.26 g/mol | [1] |
| Appearance | Off-white to yellow solid | |
| Melting Point | 124-129 °C | |
| Boiling Point | 389.6±45.0 °C (Predicted) | |
| Density | 1.20±0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |
| InChI | InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-5-4-6-14-11(10)15/h4-8H,1-3H3 | [1] |
| InChIKey | GFZQRKMUXOECFL-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)N1C=C(C=O)C2=C1C=CN=C2 |
Experimental Protocols
The primary method for the synthesis of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is the Vilsmeier-Haack formylation of the corresponding N-Boc-7-azaindole.
Synthesis of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate via Vilsmeier-Haack Reaction
Reaction Scheme:
Caption: Synthesis of the target compound via Vilsmeier-Haack formylation.
Materials:
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tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (N-Boc-7-azaindole)
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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To a solution of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate in anhydrous DMF, cooled to 0 °C, add phosphorus oxychloride dropwise with stirring.[2][3][4]
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution to quench the reaction.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate as a solid.
Note: The Vilsmeier reagent is formed in situ from the reaction of DMF and POCl₃.[4] This reagent is a potent electrophile that attacks the electron-rich 3-position of the 7-azaindole ring.[2]
Characterization Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.1 (s, 1H, CHO), 8.6 (dd, J = 4.8, 1.6 Hz, 1H, Ar-H), 8.4 (s, 1H, Ar-H), 8.3 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H), 7.3 (dd, J = 8.0, 4.8 Hz, 1H, Ar-H), 1.7 (s, 9H, C(CH₃)₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 185.0, 160.8, 149.2, 145.8, 133.5, 129.8, 121.3, 118.9, 116.5, 85.4, 28.2. |
| Mass Spectrometry (ESI) | m/z: 247.1 [M+H]⁺ |
Role in Drug Discovery and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, mimicking the adenine core of ATP. The 3-formyl derivative serves as a crucial intermediate for introducing various substituents at this position, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been reported as inhibitors of several important kinase targets, including:
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Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine core can act as a hinge binder in FGFR inhibitors.
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Janus Kinases (JAKs): JAK inhibitors are used in the treatment of autoimmune diseases and myeloproliferative neoplasms.
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Cell Division Cycle 7 (Cdc7) Kinase: Cdc7 is a key regulator of DNA replication and a target for cancer therapy.
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Traf2- and NCK-interacting kinase (TNIK): TNIK is involved in Wnt signaling and is a potential target in colorectal cancer.[4]
The aldehyde functionality of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate allows for a variety of chemical transformations to build more complex molecules. These include:
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Reductive amination: To introduce diverse amine-containing side chains.
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Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds and extend the molecular scaffold.
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Condensation reactions: With various nucleophiles to form heterocycles.
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Oxidation: To the corresponding carboxylic acid.
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Reduction: To the corresponding alcohol.
This chemical versatility makes the title compound a valuable starting material for generating libraries of potential kinase inhibitors for screening and lead optimization.
Illustrative Synthetic Workflow
The following diagram illustrates a general workflow for utilizing tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in the synthesis of a kinase inhibitor library.
Caption: General workflow for kinase inhibitor development.
Signaling Pathway Context
The kinases targeted by inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold are often key components of major signaling pathways that regulate cell proliferation, survival, and differentiation. For instance, FGFRs activate downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.
Caption: Inhibition of the FGFR signaling pathway.
Conclusion
tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a strategically important building block for the synthesis of novel therapeutics, particularly in the field of oncology and immunology. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide a versatile platform for the development of potent and selective kinase inhibitors. This guide has provided essential technical information to aid researchers in the effective utilization of this valuable chemical intermediate.
